2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNFCGRXPLQYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355108 | |
| Record name | (3-bromo-4-fluorobenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-26-5 | |
| Record name | (3-bromo-4-fluorobenzylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-bromo-4-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Reaction Conditions:
Reagents: 3-bromo-4-fluorobenzaldehyde, malononitrile, base (e.g., piperidine or pyridine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution Reactions: Substituted derivatives with different nucleophiles
Reduction Reactions: Primary amines
Oxidation Reactions: Carboxylic acids, aldehydes
Scientific Research Applications
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile with structurally related propanedinitriles, highlighting substituent effects, molecular weights, and applications:
Substituent Effects on Properties
- Electron-Withdrawing Groups (Br, F, Cl): Enhance electron-accepting capabilities, making these compounds suitable for organic electronics. For example, non-fullerene acceptors like ITIC () rely on similar electronic tuning for solar cell efficiency. The bromo and fluoro groups in the target compound likely improve charge transport compared to methyl-substituted analogs .
- Hydrogen Bonding: Hydroxyl or amino substituents (e.g., AG-1024) enable intermolecular hydrogen bonding, influencing crystal packing and stability .
Structural and Crystallographic Insights
- Crystal Packing: In 2-[(Dimethylamino)methylidene]propanedinitrile (), a dihedral angle of 7.95° between the dimethylamino group and dinitrile backbone facilitates weak C–H⋯N hydrogen bonding, forming a 3D network. Similar interactions may govern the target compound’s solid-state behavior.
- Thiophene Derivatives: Compounds like [(thieno[3,2-b]thiophen-2-yl)methylidene]propanedinitrile () exhibit planar structures conducive to π-π stacking, relevant for conductive materials.
Biological Activity
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile is an organic compound with notable biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H4BrFN2
- Molecular Weight : 256.06 g/mol
- CAS Number : 149550-26-5
The compound features a bromo and fluoro substituent on a phenyl ring, connected to a propanedinitrile group via a methylene bridge. This structural configuration is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (bromo and fluoro) enhances its binding affinity, potentially leading to the modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens, revealing the following:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
| Candida albicans | 12 µg/mL |
The compound demonstrated bactericidal effects, inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 µM |
| HeLa (cervical cancer) | 30 µM |
| A549 (lung cancer) | 20 µM |
These findings suggest that this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
- Antimicrobial Evaluation : A study involving the synthesis of various derivatives of propanedinitrile highlighted the antimicrobial potential of this compound. The compound was found to be effective against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Anticancer Research : In another investigation focusing on the structure-activity relationship (SAR), modifications to the bromo and fluoro substituents were shown to enhance the anticancer activity of the compound. The study concluded that the electronic properties of these substituents play a crucial role in determining the biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted aromatic aldehydes (e.g., 3-bromo-4-fluorobenzaldehyde) and malononitrile. Reaction optimization includes:
- Solvent Selection : Use polar aprotic solvents (e.g., ethanol or DMF) to enhance reactivity.
- Catalysis : Employ bases like piperidine or ammonium acetate to facilitate Knoevenagel condensation .
- Purification : Recrystallization from ethanol or slow evaporation at controlled temperatures yields high-purity crystals suitable for X-ray diffraction .
Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what software tools are essential for data refinement?
- Methodological Answer :
- Data Collection : Use a Rigaku AFC12 diffractometer with MoKα radiation (λ = 0.71075 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface) are critical. Hydrogen atoms are placed geometrically, and displacement parameters are refined isotropically .
- Validation : Check for R-factor convergence (target < 0.05) and validate geometric parameters against similar structures (e.g., bond lengths within ±0.02 Å of expected values) .
Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the dinitrile group?
- Methodological Answer :
- FT-IR : Identify nitrile stretches (C≡N) near 2200–2250 cm⁻¹; shifts indicate conjugation or hydrogen bonding .
- NMR : ¹³C NMR detects deshielded nitrile carbons (~110–120 ppm). Coupling patterns in ¹H NMR reveal substituent effects on the aromatic ring .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization strategies .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions, critical for assessing biological activity .
Q. What intermolecular interactions stabilize the crystal packing, and how do they influence material properties?
- Methodological Answer :
- Hydrogen Bonding : C–H⋯N interactions (2.5–3.0 Å) form infinite chains, while C–H⋯π interactions (3.3–3.6 Å) create layered structures. These affect melting points and solubility .
- Torsional Analysis : Dihedral angles between aromatic and dinitrile moieties (e.g., 84–90°) influence packing density and mechanical stability .
Q. How can researchers resolve discrepancies in reported crystallographic data for similar propanedinitrile derivatives?
- Methodological Answer :
- Cross-Validation : Compare data with multiple refinement programs (SHELXL vs. CRYSTAL) to identify systematic errors .
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions and improve R-factor reliability .
- Supplementary Techniques : Validate with PXRD or solid-state NMR to confirm phase purity and lattice symmetry .
Q. What experimental strategies elucidate the compound’s potential as an enzyme inhibitor, given structural analogs like AG-1024?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
